TUG-1375 is a synthetic organic compound designed as a selective agonist for the free fatty acid receptor 2, also known as G protein-coupled receptor 43. This compound serves as a valuable pharmacological tool for studying the functions of the free fatty acid receptor 2 in both in vitro and in vivo settings. The receptor plays a significant role in regulating metabolism, appetite, fat accumulation, and inflammatory responses .
TUG-1375 was identified through structure-activity relationship studies aimed at developing potent thiazolidine derivatives that act on free fatty acid receptors. Its IUPAC name is (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid. The compound has been classified under synthetic organic compounds and is cataloged in various chemical databases including PubChem and GPCRdb .
The synthesis of TUG-1375 involves several key steps that utilize bioisosteric replacements to modify the core structure of previously known compounds. The process typically includes:
The synthesis has been optimized for high yield and purity, ensuring that TUG-1375 exhibits desirable pharmacokinetic properties such as solubility and stability in biological systems .
TUG-1375 possesses a complex molecular structure characterized by multiple functional groups that contribute to its activity as a selective agonist. The key features include:
The molecular formula for TUG-1375 is C18H19ClN2O3S, with a molecular weight of approximately 364.87 g/mol .
TUG-1375 undergoes specific chemical reactions primarily related to its interaction with biological targets:
The mechanism of action for TUG-1375 involves its binding to the free fatty acid receptor 2, leading to:
Studies have shown that TUG-1375 can inhibit glucose-stimulated insulin secretion in human pseudoislets, demonstrating its functional relevance in metabolic regulation .
TUG-1375 exhibits several notable physical and chemical properties:
These properties are critical for its application in pharmacological research and potential therapeutic uses .
TUG-1375 has several applications in scientific research:
FFA2 (GPR43) is a G-protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs; ≤6 carbons) like acetate, propionate, and butyrate—microbial metabolites derived from colonic fermentation of dietary fiber [1] [4]. This receptor exhibits dual coupling to Gᵢ/o and Gq/11 signaling pathways, enabling diverse physiological effects:
Table 1: Tissue-Specific Functions of FFA2
Tissue/Cell Type | Primary Signaling Pathway | Physiological Outcome |
---|---|---|
Adipocytes | Gᵢ/o | Suppressed lipolysis, reduced plasma FFA |
Pancreatic β-cells | Gq/11 & Gᵢ/o | Biphasic insulin secretion |
Neutrophils | Gq/11 | Chemotaxis, anti-inflammatory responses |
Enteroendocrine L-cells | Gq/11 | GLP-1/PYY secretion, improved glucose tolerance |
Endogenous SCFAs suffer from key limitations as pharmacological tools:
Synthetic agonists address these gaps by offering:
TUG-1375 (chemical name: Methyl 4-[(2S,5R)-5-{[5-methyl-4-(4-methylphenyl)-1,3-oxazol-2-yl]carbonyl}-2-(thiophen-2-ylmethyl)morpholin-4-yl]benzoate) emerged from structure-activity relationship (SAR) studies of thiazolidine-based FFA2 agonists [2] [5]. Key milestones:
Table 2: Key Properties of TUG-1375
Property | Value | Significance |
---|---|---|
Molecular Weight | 442.08 g/mol | Optimal for cell permeability |
XLogP | 4.89 | Balanced lipophilicity |
H-bond Acceptors/Donors | 4 / 1 | Enhanced membrane permeation |
FFA2 Binding Affinity (pKᵢ) | 6.69 | ~200 nM potency |
Selectivity | No activity vs. FFA3, FFA4, PPARs, LXRs | Minimizes off-target effects |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1